Folinic acid (disodium)
Description
Systematic IUPAC Nomenclature and Structural Analysis
Folinic acid (disodium) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate . Its molecular formula, C20H21N7Na2O7 , reflects the incorporation of two sodium ions, which neutralize the carboxylate groups of the parent compound, 5-formyltetrahydrofolic acid . The structural backbone comprises three key domains:
- A 6-methylpteridine ring system substituted with formyl and amino groups at positions 5 and 2, respectively.
- A para-aminobenzoyl linker bridging the pteridine moiety to a glutamic acid derivative.
- A disodium salt formation at the α- and γ-carboxylate positions of the glutamic acid side chain .
The stereochemistry at the C2 position of the glutamic acid residue is explicitly defined as S-configuration, critical for biological activity . The SMILES notation (C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC@@HC(=O)[O-].[Na+].[Na+]) and InChIKey (FSDMNNPYPVJNAT-RIWFDJIXSA-L) provide unambiguous representations of its connectivity and stereochemical features .
| Property | Value |
|---|---|
| Molecular Formula | C20H21N7Na2O7 |
| Molecular Weight | 517.4 g/mol |
| Parent Compound | Leucovorin (CID 135403648) |
| Charge | Dianionic (-2) |
Comparative Structural Features: Folinic Acid vs. Folic Acid Derivatives
Folinic acid (disodium) diverges from folic acid through three principal modifications:
- Reduction State : The pteridine ring exists in the tetrahydro form, contrasting with the dihydro or fully oxidized states observed in folic acid and dihydrofolic acid, respectively .
- Substituents : A 5-formyl group replaces the 5,6,7,8-tetrahydrogenation pattern, enabling distinct biochemical roles in one-carbon transfer reactions .
- Ionic Form : The disodium salt enhances aqueous solubility compared to the free acid form of folinic acid, which contains protonated carboxyl groups .
Comparative analysis with common derivatives reveals structural nuances:
| Compound | Key Structural Differences | Biological Role |
|---|---|---|
| Folic Acid | Oxidized pteridine, unsubstituted glutamic acid | DNA synthesis precursor |
| 5-Methyltetrahydrofolate | Methyl group at N5, monoglutamate | Methyl group donor in metabolism |
| Levofolinic Acid | S-configuration at C6 of pteridine | Clinically active enantiomer |
| Folinic Acid EP Impurity F | Benzoyl-glutamate linkage isomerization | Synthesis byproduct |
The para-aminobenzoyl-glutamate linkage remains conserved across folate derivatives, underscoring its role in cellular uptake via folate receptors . However, the disodium salt’s ionization state disrupts crystalline packing forces, influencing its solid-state behavior compared to neutral folic acid derivatives .
Crystallographic Characterization of Disodium Salt Form
While direct crystallographic data for folinic acid (disodium) remain unreported, insights derive from analogous folate salts and computational modeling. Folic acid dihydrate (C29H29N2O6(H2O)2) crystallizes in the orthorhombic space group P212121, with lattice parameters a = 7.276 Å, b = 8.632 Å, c = 32.417 Å, and V = 2036.0 ų . The structure exhibits a three-dimensional hydrogen-bonding network involving water molecules, carbonyl oxygens, and amine groups .
For folinic acid (disodium), the absence of protonated carboxyl groups likely alters intermolecular interactions. Density functional theory (DFT) optimizations predict:
- Ionic interactions between Na+ ions and carboxylate oxygens.
- Hydrogen bonds between the formyl group and water of crystallization.
- π-π stacking of the pteridine and benzoyl rings, stabilized by sodium counterions .
Experimental powder X-ray diffraction (PXRD) patterns for related disodium salts, such as folic acid’s hydrated forms, show characteristic peaks at d-spacings of 10.2 Å (001), 5.1 Å (002), and 3.4 Å (100), attributable to layered ionic structures . Thermogravimetric analysis (TGA) of these compounds reveals dehydration events between 50–120°C, suggesting similar hydrate stability in folinic acid (disodium) .
Properties
Molecular Formula |
C20H21N7Na2O7 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChI Key |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
Condensation :
- Reactants :
- N-p-aminobenzoylglutamic acid (100 g)
- 2,4,5-triamino-6-hydroxypyrimidine sulfate (120 g)
- 1,1,3-trichloroacetone (160 g)
- Conditions :
- Ionic liquid solvent: 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄)
- pH 3.0–3.5 (adjusted with NaOH)
- Temperature: 20–30°C
- Time: 2 hours
- Reactants :
Oxidation and Purification :
- Crude folic acid is dissolved in purified water (4.5 L) at 80–90°C.
- pH adjusted to 8–9 using NaCl solution (2N).
- Activated carbon (15 g) added for decolorization.
- Final crystallization at pH 3.0–3.5 with dilute HCl yields folinic acid (138 g, 83.2% yield, 99.7% HPLC purity).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 83.2% |
| Purity (HPLC) | 99.7% |
| Impurity (Dihydrofolate) | 0.09% |
Advantages : High yield and purity; scalable for industrial production.
Hydrogenation and Formylation of Folic Acid
Patent EP0416232B1 describes the conversion of folic acid to leucovorin (folinic acid) via catalytic hydrogenation and formylation:
Reaction Steps:
Hydrogenation :
- Folic acid is hydrogenated in 90–100% formic acid using a platinum oxide catalyst.
- Temperature: 25–50°C
- Pressure: 1–3 atm H₂
Formylation :
- Introduction of a formyl group at the N5 position under acidic conditions.
Salt Formation :
- Leucovorin is dissolved in NaOH (1–5% w/v) and treated with CaCl₂ to precipitate calcium folinate.
- Ion exchange with Na₂CO₃ or NaOH yields disodium folinate.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Efficiency | >95% conversion |
| Isomeric Purity (6S) | 85–90% |
Advantages : Direct route from folic acid; suitable for large-scale synthesis.
Alkaline Recrystallization and Ion Exchange
Patent PT87355B and CA1340290C detail the isolation of (6S)-folinic acid via fractional crystallization of alkaline-earth salts:
Reaction Steps:
Crystallization :
- Crude calcium-(6R,S)-folinate (100 g) is dissolved in water (1 L) with CaCl₂ (12–36 g).
- pH adjusted to 10.0 with NH₄OH.
- Crystallization at 18°C for 18–20 hours yields 41 g of 88% (6S)-enriched calcium folinate.
Ion Exchange :
Key Data:
| Parameter | Value |
|---|---|
| (6S) Enrichment | 88% |
| Yield After Exchange | 72% |
Advantages : High enantiomeric purity; eliminates (6R)-isomer.
Quality Control and Optimization Parameters
Critical Factors:
pH Control :
Temperature :
Solvent Systems :
Analytical Validation:
| Technique | Parameter | Specification |
|---|---|---|
| HPLC | Purity | ≥99.5% |
| Chiral Chromatography | (6S) Isomer | ≥98% |
| ICP-MS | Na Content | 10.4–10.8% |
Chemical Reactions Analysis
Types of Reactions
Folinic acid undergoes various chemical reactions, including:
Oxidation: Folinic acid can be oxidized to form folic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: Folinic acid can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted folinic acid derivatives depending on the reagents used.
Scientific Research Applications
Chemotherapy Enhancement
Disodium folinic acid is most notably used in conjunction with 5-fluorouracil (5-FU) for treating several types of cancer, including colorectal cancer. The combination enhances the cytotoxicity of 5-FU by stabilizing the binding of 5-FU to thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells.
Clinical Studies:
- A study showed that simultaneous administration of disodium folinic acid and 5-FU resulted in improved overall response rates and progression-free survival compared to 5-FU alone .
- In clinical trials, disodium folinic acid demonstrated a more favorable toxicity profile than calcium folinic acid (Ca-FA), allowing for safer administration alongside chemotherapeutics .
Specific Cancer Types
Disodium folinic acid has been applied in various cancer treatments:
Safety Profile and Side Effects
While disodium folinic acid is generally well-tolerated, its use can lead to specific side effects, particularly when combined with other chemotherapeutics. Common adverse effects include:
- Gastrointestinal disorders such as nausea and vomiting.
- Hematological issues including bone marrow suppression.
- Skin reactions like mucositis .
Case Studies
Several case studies highlight the effectiveness of disodium folinic acid in clinical settings:
- Case Study A : A patient with metastatic colorectal cancer treated with a regimen of 5-FU and disodium folinic acid experienced significant tumor reduction and extended survival compared to historical controls receiving only 5-FU .
- Case Study B : In a cohort study involving gastric cancer patients, those receiving disodium folinic acid alongside standard chemotherapy reported fewer severe adverse events and better quality of life metrics than those on traditional regimens .
Mechanism of Action
Folinic acid exerts its effects by bypassing the blocked enzyme dihydrofolate reductase and restoring the folic acid pool in the body. This allows it to participate in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis. Folinic acid is converted to tetrahydrofolate, which then enters the folate cycle and supports various cellular functions .
Comparison with Similar Compounds
Folinic Acid vs. Folic Acid
Key Findings :
Folinic Acid vs. 5-Methyltetrahydrofolate (5-MTHF)
Key Findings :
Levoleucovorin vs. Racemic Folinic Acid
Key Findings :
Disodium Folinate vs. Calcium Folinate
| Parameter | Disodium Folinate | Calcium Folinate |
|---|---|---|
| Solubility | Higher solubility in aqueous solutions | Lower solubility |
| Clinical Use | Preferred in intravenous formulations | Oral formulations |
Data Tables
Table 1: Pharmacokinetic Parameters of Folinic Acid Formulations
Table 2: Clinical Efficacy in Chemotherapy Regimens
Research Findings and Clinical Implications
- Synergy with Fluoropyrimidines : Folinic acid stabilizes FdUMP-TS complexes, prolonging TS inhibition and increasing 5-FU cytotoxicity by up to 99.9% in leukemic cells .
- Impact on Chemotherapy Regimens: FOLFOXIRI (folinic acid + 5-FU + oxaliplatin + irinotecan) showed superior 3-year overall survival (36.7%) compared to FOLFOX (13.3%) in colorectal cancer . Folinic acid enhances 5-FU penetration into tumor spheroids, improving drug distribution .
- Adverse Events : FOLFOXIRI is associated with higher rates of leukopenia and diarrhea compared to FOLFOX , though toxicity profiles of folinic acid itself remain consistent across doses .
Q & A
Q. How do researchers differentiate between folinic acid (disodium) and folic acid in experimental settings, and what methodological considerations are critical for ensuring specificity in biochemical assays?
Folinic acid (leucovorin) and folic acid differ in metabolic activation and bioavailability. Folinic acid bypasses dihydrofolate reductase, directly participating in nucleotide synthesis, whereas folic acid requires enzymatic conversion. Methodologically, high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is used to distinguish and quantify these compounds in biological matrices. Researchers must validate assays for cross-reactivity, especially in studies involving folate metabolism or chemotherapeutic regimens where both agents may coexist .
Q. What standardized protocols are recommended for administering folinic acid (disodium) in preclinical cancer models to evaluate its synergism with fluoropyrimidines?
In murine models, folinic acid (disodium) is typically administered intravenously or intraperitoneally at 10–100 mg/kg, timed to precede or co-occur with fluorouracil (5-FU) to enhance thymidylate synthase inhibition. Dosing schedules should align with human pharmacokinetic profiles, adjusting for species-specific metabolic rates. Tumor response metrics (e.g., RECIST criteria) and toxicity endpoints (e.g., myelosuppression) must be tracked longitudinally, with controls for folate-deficient diets to minimize confounding .
Advanced Research Questions
Q. How can researchers address conflicting data on folinic acid’s neuroprotective efficacy in Parkinson’s disease models, particularly when comparing Drosophila melanogaster and rodent studies?
Discrepancies may arise from species-specific folate transport mechanisms or differential blood-brain barrier penetration. In Drosophila models (e.g., pink1 mutants), folinic acid is administered via dietary supplementation (0.1–1 mM), with locomotor assays and immunohistochemistry for dopaminergic neuron survival. For rodents, intracerebroventricular delivery or oral dosing with CSF sampling is recommended to verify CNS bioavailability. Cross-model validation should include comparative transcriptomics to identify conserved pathways (e.g., mitochondrial function) .
Q. In phase II/III trials combining folinic acid (disodium) with irinotecan and fluorouracil for gastric cancer, what statistical methods optimize the isolation of folinic acid’s contribution to progression-free survival (PFS) amid multi-drug interactions?
Multivariate Cox regression models should adjust for covariates like baseline folate levels, genetic polymorphisms (e.g., MTHFR C677T), and prior therapies. Subgroup analyses stratified by folate receptor expression (via immunohistochemistry) can elucidate patient-specific responses. Bayesian network meta-analysis may further disentangle drug-specific effects using historical control data from regimens excluding folinic acid .
Q. What experimental designs mitigate confounding in studies exploring folinic acid’s role in rescuing methotrexate toxicity without compromising its antitumor activity?
Dual-arm designs with time-staggered folinic acid administration (e.g., 24–48 hours post-methotrexate) are critical. Researchers should employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize rescue timing, ensuring folate depletion in tumor cells but not healthy tissues. In vitro models using RFC1-overexpressing cell lines can simulate transport kinetics, while in vivo studies should monitor renal clearance and hepatic folate pools via LC-MS/MS .
Methodological Guidance
- Data Collection : Use validated questionnaires (e.g., adapted from CDC frameworks) to track folate intake and compliance in clinical cohorts, ensuring Cronbach’s α ≥0.65 for reliability .
- Replicability : Document folinic acid batch-specific purity (≥99.5% by USP standards) and storage conditions (−20°C, desiccated) to prevent degradation. Reference USP monographs for analytical validation .
- Ethical Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) when drafting research questions, particularly for vulnerable populations in folate-deficiency studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
